molecular formula C11H15ClOS B12643056 4-iso-Butoxy-3-chlorophenyl methyl sulfide

4-iso-Butoxy-3-chlorophenyl methyl sulfide

Cat. No.: B12643056
M. Wt: 230.75 g/mol
InChI Key: DKEFKCXUKIYWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iso-Butoxy-3-chlorophenyl methyl sulfide is an organic compound with a unique structure that combines a butoxy group, a chlorophenyl group, and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iso-Butoxy-3-chlorophenyl methyl sulfide typically involves the reaction of 4-iso-butoxy-3-chlorophenol with a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-chlorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-iso-Butoxy-3-chlorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-chlorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, while the butoxy and methyl sulfide groups can modulate its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-iso-Butoxy-3-chlorophenol: Lacks the methyl sulfide group but shares the butoxy and chlorophenyl groups.

    3-Chlorophenyl methyl sulfide: Lacks the butoxy group but contains the chlorophenyl and methyl sulfide groups.

    4-Butoxy-3-chlorophenyl methyl sulfide: Similar structure but with a different alkoxy group.

Uniqueness

4-iso-Butoxy-3-chlorophenyl methyl sulfide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butoxy group can enhance its solubility in organic solvents, while the chlorophenyl and methyl sulfide groups contribute to its reactivity and potential biological activity.

Properties

Molecular Formula

C11H15ClOS

Molecular Weight

230.75 g/mol

IUPAC Name

2-chloro-1-(2-methylpropoxy)-4-methylsulfanylbenzene

InChI

InChI=1S/C11H15ClOS/c1-8(2)7-13-11-5-4-9(14-3)6-10(11)12/h4-6,8H,7H2,1-3H3

InChI Key

DKEFKCXUKIYWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.